N-[(4-methoxyphenyl)methyl]cyclopentanamine
Description
Properties
CAS No. |
435345-22-5 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12;/h6-9,12,14H,2-5,10H2,1H3;1H |
InChI Key |
PJAAJFRVPSRXFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method for synthesizing N-[(4-methoxyphenyl)methyl]cyclopentanamine involves reductive amination of 4-methoxybenzaldehyde with cyclopentanamine. This one-pot procedure leverages sodium borohydride (NaBH₄) as the reducing agent in ethanol, facilitating imine intermediate formation followed by reduction to the secondary amine.
The reaction proceeds via:
-
Imine Formation : Nucleophilic attack of cyclopentanamine on the carbonyl carbon of 4-methoxybenzaldehyde.
-
In Situ Reduction : NaBH₄ selectively reduces the C=N bond to C–N without affecting the methoxy or aromatic groups.
Critical parameters include:
Detailed Procedure and Optimization
A representative protocol from WO2020/211668 outlines:
| Component | Quantity | Role |
|---|---|---|
| 4-Methoxybenzaldehyde | 3 g (22.05 mmol) | Aldehyde substrate |
| Cyclopentanamine | 2.06 g (24.26 mmol) | Amine nucleophile |
| Sodium Borohydride | 1.25 g (33.08 mmol) | Reducing agent |
| Ethanol | 100 mL | Solvent |
Steps :
-
Combine aldehyde and amine in ethanol under stirring.
-
Add NaBH₄ portionwise to control exothermicity.
-
Stir for 16 h at 20°C.
-
Quench with saturated NH₄Cl, filter, and concentrate.
-
Purify via silica gel chromatography (DCM/MeOH 20:1).
Yield : 39.8% (3 g) as a white solid.
Purity : >95% confirmed by LC-MS (m/z = 206.0 [M+H]⁺).
Limitations and Mitigation Strategies
-
Moderate Yield : Attributed to competing hydrolysis of the imine intermediate. Alternatives include:
-
Chromatography Dependency : Recrystallization trials using hexane/ethyl acetate mixtures could reduce reliance on column purification.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Bench-scale methods face scalability challenges due to prolonged reaction times and manual purification. Continuous flow systems could enhance throughput by:
-
Mixing Efficiency : Microreactors improve aldehyde-amine contact, reducing reaction time from hours to minutes.
-
In-Line Purification : Coupling with automated flash chromatography systems minimizes downtime.
Catalytic Hydrogenation
Preliminary data from analogous compounds suggest that palladium-on-carbon (Pd/C) catalyzed hydrogenation of the imine intermediate may achieve higher yields (>70%) under pressurized H₂. This approach remains untested for this compound but warrants investigation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Anticonvulsant Potential
N-[(4-methoxyphenyl)methyl]cyclopentanamine has been investigated for its anticonvulsant properties. Studies have shown that related compounds exhibit significant efficacy in seizure models, suggesting that this compound may also possess similar activities. For example, certain derivatives have demonstrated higher potency compared to standard anticonvulsants like Phenobarbital and Ethosuximide .
Anti-inflammatory Effects
Research indicates that compounds related to this compound may exhibit anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, suggesting potential applications in treating inflammatory diseases.
Antitumor Activity
In vivo studies have shown that this compound can inhibit tumor growth in xenograft models. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, highlighting its potential as an anticancer agent.
Cancer Treatment
A case study evaluated the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development.
Infection Control
Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results showed effective inhibition of bacterial growth, suggesting potential applications in treating resistant infections.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-[(4-methoxyphenyl)methyl]cyclohexanamine | Cyclohexane ring | Larger ring structure may influence steric hindrance and biological activity |
| N-[(4-methoxyphenyl)methyl]cyclopropanamine | Cyclopropane ring | Smaller ring structure could affect reactivity and stability |
| N-(4-Methoxyphenyl)acetamide | Acetamide functional group | Lacks cycloalkane structure; different pharmacological properties |
This table illustrates how variations in ring size and functional groups can influence the biological activity and reactivity of related compounds.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Aromatic Ring
Fluorophenyl Analogs
- Compound 23 : 1-(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]cyclopentanamine ()
Nitrophenyl Analogs
- N-[(4-Nitrophenyl)methyl]cyclopentanamine (CAS 435270-11-4, ) The nitro group, a strong electron-withdrawing substituent, increases molecular polarity and may reduce membrane permeability compared to the methoxy analog. Potential applications in reactive intermediate synthesis or as a precursor for nitroreductase-activated prodrugs .
Halogenated Derivatives
Linker Modifications
Ethyl vs. Methyl Linkers
Heterocyclic Additions
- N-{[7-Methoxy-2-(4-Methoxyphenyl)-1-Benzofuran-5-yl]methyl}cyclopentanamine () Incorporation of a benzofuran ring adds rigidity and aromatic surface area, facilitating π-π stacking interactions with hydrophobic enzyme pockets.
Biological Activity
N-[(4-methoxyphenyl)methyl]cyclopentanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H19NO and a molecular weight of approximately 205.3 g/mol. The compound features a methoxy group (-OCH₃) on the phenyl ring, which can influence both its reactivity and biological interactions. The presence of the cyclopentanamine moiety is significant as it provides distinct steric and electronic properties compared to other cyclic amines, enhancing its potential as a lead compound in drug development.
The biological activity of this compound may involve its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, preliminary findings suggest that the compound can modulate enzyme or receptor activity, leading to various biological effects. This modulation is thought to be facilitated by the methoxy group, which enhances solubility and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties, indicating potential for this compound in treating infections.
- Anticancer Potential : The compound's unique structure positions it as a candidate for anticancer research. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into the specific effects of this compound .
- Anti-inflammatory Effects : Some derivatives of cyclopentanamines have been noted for their ability to inhibit nitric oxide (NO) production in macrophages, suggesting a potential anti-inflammatory mechanism. This activity is critical in conditions where inflammation plays a significant role .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-[(4-methoxyphenyl)methyl]cyclohexanamine | Cyclohexane ring instead of cyclopentane | Larger ring structure may influence steric hindrance and biological activity |
| N-[(4-methoxyphenyl)methyl]cyclopropanamine | Cyclopropane ring instead of cyclopentane | Smaller ring structure could affect reactivity and stability |
| N-(4-Methoxyphenyl)acetamide | Acetamide functional group | Lacks cycloalkane structure; different pharmacological properties |
This table highlights how variations in ring structure and functional groups can significantly impact the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the cytotoxicity and biological effects of this compound. For instance:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various cyclopentanamines on human cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxicity, suggesting that this compound may exhibit similar effects .
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and bioavailability of related compounds. These studies are crucial for understanding how modifications to the chemical structure affect overall efficacy and safety profiles in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
